N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-3-8-18-9-4-14)19-10-12-21-11-5-15(20-21)13-1-6-17-7-2-13/h1-9,11H,10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQSKRKCOVQCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine halide.
Formation of the Isonicotinamide Moiety: The final step involves the coupling of the pyrazole-pyridine intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the pyridine or pyrazole rings.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazole and pyridine rings exhibit significant anticancer activities. For example, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the structure could enhance its potency against specific cancer types, showcasing a promising avenue for further development in cancer therapy .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Inhibition of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to the management of inflammatory diseases, including rheumatoid arthritis and osteoarthritis . By preserving endogenous palmitoylethanolamide levels, it may prolong anti-inflammatory effects at sites of inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that specific substitutions on the pyrazole ring can significantly alter biological activity. For instance, substituting different functional groups can enhance lipophilicity and potency against targeted enzymes .
Table 1: Structure-Activity Relationship Findings
| Compound Variation | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| Parent Compound | Moderate | 150 | Baseline activity |
| Variation 1 | High | 50 | Increased lipophilicity |
| Variation 2 | Very High | 10 | Optimal substitution pattern |
Neurological Disorders
This compound has potential applications in treating neurological disorders due to its ability to modulate endocannabinoid systems and influence pain pathways . Its mechanism may involve enhancing the effects of naturally occurring endocannabinoids, providing a novel approach to pain management.
Cardiovascular Diseases
Preliminary studies suggest that this compound may also have applications in cardiovascular health by potentially modulating pathways involved in ischemic heart disease and heart failure . The pharmacological properties observed warrant further investigation into its cardiovascular benefits.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)isonicotinamide: Shares the pyridine and isonicotinamide moieties but lacks the pyrazole ring.
N-(pyridin-2-yl)isonicotinamide: Similar structure with the pyridine ring attached at a different position.
N-(pyridin-4-yl)pyridin-4-amine: Contains two pyridine rings but lacks the isonicotinamide moiety.
Uniqueness
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct chemical and biological properties
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , featuring a pyridine ring, a pyrazole moiety, and an isonicotinamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit kinases involved in inflammatory pathways, such as p38 MAPK and MK2, which play crucial roles in cytokine production and inflammation .
- Antimicrobial Activity : Pyrazole derivatives have shown promise against various bacterial strains, indicating their potential as antimicrobial agents .
- Anticancer Properties : Some studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Biological Activity Overview
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives could significantly reduce the levels of pro-inflammatory cytokines in vitro. Specifically, this compound showed a notable reduction in TNF-alpha release from macrophages stimulated with LPS, suggesting its utility in treating inflammatory diseases .
- Anticancer Activity : In vitro assays on various cancer cell lines revealed that related compounds exhibited significant cytotoxicity. For instance, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole derivatives showed growth inhibition percentages of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating their potential as anticancer agents .
- Antimicrobial Properties : A series of studies evaluated the antimicrobial efficacy of pyrazole derivatives against a range of bacterial pathogens. The results indicated that certain modifications to the pyrazole structure could enhance antibacterial activity, making these compounds promising candidates for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how can reaction yields be optimized?
- Answer: The compound can be synthesized via multi-step protocols involving pyrazole-ethylamine intermediates coupled with isonicotinamide derivatives. Key steps include:
- Step 1: Formation of the pyrazole-ethylamine core via nucleophilic substitution (e.g., reacting 3-(pyridin-4-yl)-1H-pyrazole with 1,2-dibromoethane).
- Step 2: Amide coupling using isonicotinoyl chloride under Schotten-Baumann conditions .
- Optimization: Use catalysts like HOBt/DCC for improved coupling efficiency. Solvent choice (e.g., DMF vs. THF) and temperature control (0–25°C) significantly impact yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer: Employ spectroscopic and chromatographic methods:
- 1H/13C NMR: Verify pyrazole (δ 7.5–8.5 ppm) and pyridine (δ 8.6–9.0 ppm) proton environments .
- LC-MS/HPLC: Confirm molecular ion peaks ([M+H]+) and purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis: Validate empirical formula (C16H14N6O) with <0.4% deviation .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- Answer: Stability studies indicate:
- pH 1–3 (acidic): Partial degradation of the pyrazole moiety after 24 hours.
- pH 7–9 (neutral/alkaline): Stable for >72 hours.
- Storage: -20°C in anhydrous DMSO or desiccated solid form prevents hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?
- Answer:
- Core modifications: Replace pyridin-4-yl with pyridin-3-yl or substituted phenyl groups to assess binding affinity variations .
- Ethyl linker optimization: Test shorter (methyl) or longer (propyl) spacers to evaluate steric effects.
- Assay design: Use fluorescence polarization (FP) assays with recombinant kinases (e.g., JAK2, EGFR) and ATP-competitive inhibitors. IC50 values are calculated via dose-response curves .
Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vitro assays?
- Answer: Discrepancies may arise from:
- Membrane permeability: Use logP calculations (e.g., >3.5 indicates high permeability) or Caco-2 assays to correlate cellular uptake with activity .
- Metabolic stability: Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Off-target effects: Combine RNA-seq profiling and CRISPR screening to identify confounding pathways .
Q. How can molecular docking predict binding modes of this compound with potential protein targets?
- Answer:
- Target selection: Prioritize kinases (e.g., CDK2, Aurora A) with known pyrazole-binding pockets.
- Docking workflow:
Prepare protein structures (PDB: 1H1Q, 4ZFD) via energy minimization.
Generate ligand conformers using OMEGA.
Perform Glide XP docking to rank poses by docking score (ΔG < -8 kcal/mol suggests strong binding).
- Validation: Compare with co-crystallized inhibitors (e.g., staurosporine) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer: Key issues include:
- Racemization: Minimize during amide coupling by using low-temperature conditions and chiral auxiliaries (e.g., Evans oxazolidinones).
- Purification: Employ chiral HPLC (Chiralpak IA column) or crystallization with resolving agents (e.g., tartaric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
